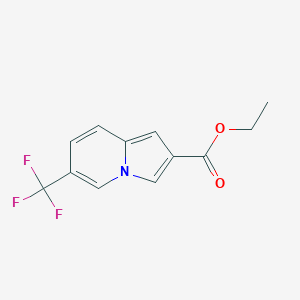

Ethyl 6-(trifluoromethyl)indolizine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(trifluoromethyl)indolizine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-2-18-11(17)8-5-10-4-3-9(12(13,14)15)7-16(10)6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJFTGHNESUWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(trifluoromethyl)indolizine-2-carboxylate is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group at the 6-position of the indolizine ring, which significantly influences its biological activity. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds attractive for pharmaceutical applications.

Anticancer Properties

Research indicates that indolizine derivatives, including this compound, exhibit anticancer properties. A study highlighted that certain indolizine derivatives showed significant growth inhibition against various cancer cell lines, with IC50 values ranging from 1.3 to 4.4 µM . The mechanism involves cell cycle arrest and apoptosis induction in cancer cells.

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds similar to this compound possess anti-inflammatory activity by selectively inhibiting COX-2 enzymes and reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 . These findings suggest potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Indolizine derivatives have also been studied for their antimicrobial properties. They have shown efficacy against various bacterial strains, indicating their potential use as antimicrobial agents . The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Larvicidal Activity

A recent study assessed the larvicidal activity of 7-(trifluoromethyl) indolizine derivatives against Anopheles arabiensis, showing promising results with mortality rates exceeding 80% at certain concentrations . This suggests potential applications in vector control for malaria prevention.

The biological activity of this compound can be attributed to its interactions with various biochemical pathways:

- Receptor Interactions : Indolizines are known to interact with multiple receptors, leading to diverse biological responses.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression, such as COX-2 and various kinases.

- Molecular Docking Studies : Computational studies have predicted strong binding affinities to target proteins associated with larvicidal activity, further elucidating its mechanism .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). It is not a substrate for P-glycoprotein, which may enhance its bioavailability. However, detailed studies on its metabolism and excretion are still needed.

Research Findings and Case Studies

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including those with trifluoromethyl substitutions, as inhibitors of HIV-1 integrase. For instance, modifications at the C6 position of the indole core have demonstrated significant enhancements in integrase inhibitory activity. Compounds derived from ethyl 6-(trifluoromethyl)indolizine-2-carboxylate exhibited IC50 values ranging from 0.13 to 6.85 μM, indicating promising antiviral properties against HIV-1 .

Antimicrobial Activity

The structural modifications of indolizine derivatives have also been explored for their antimicrobial effects. A series of compounds incorporating trifluoromethyl groups have shown effectiveness against various bacterial strains, suggesting their potential as new antimicrobial agents. The introduction of halogenated substituents has been particularly beneficial in enhancing biological activity .

Agrochemical Applications

Larvicidal Activity

This compound derivatives have been evaluated for their larvicidal properties against mosquito larvae. For example, compounds synthesized with trifluoromethyl substitutions demonstrated moderate to high mortality rates in Anopheles arabiensis larvae, with some derivatives achieving mortality rates exceeding 90% at specific concentrations . The structure-activity relationship indicates that electron-withdrawing groups significantly enhance larvicidal efficacy.

| Compound | Mortality Rate (%) | Concentration (µg/mL) |

|---|---|---|

| 4a | 94.4 | 4 |

| 4b | 93.3 | 4 |

| 4g | 80.0 | 4 |

| 4m | 85.6 | 4 |

Material Science

Fluorinated Materials

The incorporation of trifluoromethyl groups into indolizine frameworks has implications for material science, particularly in the development of fluorinated polymers and coatings. These materials exhibit enhanced chemical resistance and thermal stability, making them suitable for various industrial applications . The unique properties imparted by the trifluoromethyl group are being explored for use in coatings that require durability under harsh conditions.

Case Study 1: Antiviral Activity Against HIV-1

A study investigated a series of indole-2-carboxylic acid derivatives, focusing on their ability to inhibit HIV-1 integrase. The compound derived from this compound was optimized through structural modifications at the C3 and C6 positions, leading to a compound with an IC50 value of 0.13 μM, significantly outperforming earlier derivatives .

Case Study 2: Larvicidal Efficacy

Research on the larvicidal activity of ethyl-3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives revealed that specific substitutions dramatically increased effectiveness against mosquito larvae. The study utilized molecular docking studies to predict binding interactions with target proteins essential for larval development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares ethyl 6-(trifluoromethyl)indolizine-2-carboxylate with key analogs based on substituent patterns, molecular properties, and reported activities:

Key Observations:

Trifluoromethyl vs. Halogen/Methoxy Substituents: The trifluoromethyl group in the target compound confers higher electron-withdrawing effects and lipophilicity compared to methoxy (-OCH₃) or halogen (-Cl, -F) substituents. This may enhance membrane permeability and resistance to oxidative metabolism .

Indolizine vs. Indole Core: Indolizines (bicyclic) offer greater conformational rigidity than indoles (monocyclic), which may improve receptor-binding specificity. However, indole derivatives are more extensively studied for biological activity .

Ester Position and Bioactivity: Ethyl esters at the 2-position (as in the target compound) are common in indolizine/indole derivatives. 2-COOEt) and ancillary groups (benzoyl) critically influence activity .

Preparation Methods

Au(I)-Catalyzed Synthesis from 2-Propargyloxypyridines and Acetoacetates

A prominent method for synthesizing ester-substituted indolizines, including ethyl 6-(trifluoromethyl)indolizine-2-carboxylate, utilizes gold(I)-catalyzed cyclization of 2-propargyloxypyridines with acetoacetates. This approach was developed to enable efficient formation of trisubstituted indolizines bearing ester groups at the 2-position.

- Starting Materials : 2-propargyloxypyridines bearing a trifluoromethyl group at the 5-position (which corresponds to the 6-position on the indolizine after cyclization) are reacted with ethyl acetoacetate.

- Catalyst : A Au(I) catalyst is employed to promote the cyclization.

- Reaction Conditions : The reaction is typically conducted at 110 °C without the need for additional alcohol additives, which improves yield and purity.

- Mechanism : The process involves nucleophilic attack by the methylene carbon of the acetoacetate on the activated alkyne, followed by cyclization and aromatization. A retro-Claisen reaction is implicated prior to aromatization.

- Yields : The method affords high yields, for example, up to 86% isolated yield for ethyl 6-trifluoromethyl-2-methyl-3-pentylindolizine-1-carboxylate, a close analog of the target compound.

Table 1: Representative Yields for Au(I)-Catalyzed Synthesis of Ester-Substituted Indolizines

| Substrate (2-Propargyloxypyridine) | Ester Source | Product Example | Yield (%) |

|---|---|---|---|

| 5-Trifluoromethyl-2-(2-octynoxy)pyridine | Ethyl acetoacetate | Ethyl 6-trifluoromethyl-2-methyl-3-pentylindolizine-1-carboxylate | 86 |

| Various (electron-poor) | Ethyl acetoacetate | Ester-substituted indolizines | 70-88 |

| Various (neutral/electron-rich) | Dimethyl malonate | Methyl ester-substituted indolizines | Moderate |

This method allows for functional group tolerance and diversification at multiple positions on the indolizine ring, making it versatile for preparing derivatives like this compound.

Palladium-Catalyzed Direct Coupling and C-H Bond Activation

Another approach involves palladium-catalyzed direct coupling reactions and C-H bond activation strategies to functionalize indolizines at specific positions, including the introduction of ester groups.

- Preparation of Indolizine Precursors : Indolizines are first synthesized via cyclization of N-(carboxymethyl)pyridinium bromides with alkenes under oxidative conditions using MnO2.

- Functionalization : Palladium-catalyzed C-H activation enables regioselective coupling with vinylarenes or other coupling partners to introduce substituents such as trifluoromethyl and ester groups.

- Typical Conditions : Reactions are performed under nitrogen atmosphere with purified, dried solvents; temperatures are controlled around 90 °C.

- Purification : Products are purified by silica gel chromatography using ethyl acetate/petroleum ether mixtures.

- Characterization : Products are confirmed by 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry (HRMS).

This method is particularly useful for late-stage functionalization of indolizine cores, including the installation of ethyl carboxylate groups at position 2 and trifluoromethyl substituents at position 6.

Stepwise Synthesis Summary

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-propargyloxypyridine precursor | 2-chloropyridine + propargyl alcohol, KtBuO, 1,4-dioxane, 98 °C, 18 h | Yields 2-propargyloxypyridine intermediate |

| 2 | Au(I)-catalyzed cyclization with ethyl acetoacetate | Au(I) catalyst, 110 °C, no alcohol additive | Forms ethyl ester-substituted indolizine |

| 3 | Purification | Silica gel chromatography, hexanes/ethyl acetate | Isolated yield up to 86% for trifluoromethyl-substituted products |

| 4 | Characterization | 1H NMR, 13C NMR, HRMS | Confirms structure and purity |

Research Findings and Notes

- The Au(I)-catalyzed method shows high regioselectivity and functional group tolerance, enabling the incorporation of trifluoromethyl substituents without side reactions.

- The reaction mechanism involves nucleophilic attack at the alkyne and subsequent aromatization, which is supported by experimental evidence and mechanistic studies.

- Palladium-catalyzed C-H activation provides an alternative route for direct functionalization of indolizines but may require preformed indolizine cores and is more suitable for diversification rather than initial ring construction.

- Both methods require careful control of reaction conditions and purification steps to achieve high purity and yield of this compound.

Q & A

Q. What are the optimal synthetic conditions for Ethyl 6-(trifluoromethyl)indolizine-2-carboxylate to maximize yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions using trifluoromethyl-substituted precursors. For example, in analogous syntheses of trifluoromethylpyrimidine derivatives, ethyl acetate and N,N-dimethylformamide (DMF) are used as solvents, with pyridine as a base and tripropyl-1,3,5,2,4,6-trioxatriphosphine as a coupling agent at 0°C under nitrogen . Reaction monitoring via LCMS (e.g., m/z 366 [M+H]+) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) ensures intermediate purity . Post-synthesis, purification via liquid-liquid extraction (ethyl acetate/brine) and magnesium sulfate drying improves yield (up to 100% in some cases) .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?

Methodological Answer:

- LCMS/HPLC : Key for confirming molecular weight (e.g., m/z 393 [M+H]+) and retention time consistency (e.g., 0.29 minutes under SQD-FA50 conditions) .

- NMR : Resolves structural ambiguities, particularly for trifluoromethyl groups (distinct signals) and ester carbonyls ( ~165–170 ppm).

- Contradiction Resolution : Cross-validate with X-ray crystallography (using SHELX software for refinement ) or IR spectroscopy to confirm functional groups. Discrepancies in retention times may indicate stereoisomers or impurities; repeat analyses under standardized conditions (e.g., SMD-TFA05 vs. SQD-FA50) .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystallographic packing of this compound, and what methodologies are recommended for analysis?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D, R, or C motifs) using crystallographic data .

- SHELX Refinement : Use SHELXL for small-molecule refinement to model hydrogen bonds accurately. For example, trifluoromethyl groups may form weak C–H···F interactions, affecting packing density .

- Case Study : Compare experimental data (e.g., bond angles, torsion angles) with Cambridge Structural Database entries to identify atypical packing behaviors, such as π-stacking disruptions due to steric effects from the trifluoromethyl group .

Q. What strategies can optimize the design of bioactive derivatives of this compound based on structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications : Introduce substituents at the indolizine 3-position (e.g., bromine or morpholino groups) to enhance binding affinity, as seen in insecticidal meta-diamide analogs .

- Ester Hydrolysis : Replace the ethyl ester with a methyl or propyl group to modulate lipophilicity. For example, saponification with NaOH/MeOH followed by acidification yields carboxylic acid derivatives with improved solubility .

- Biological Testing : Screen derivatives against target enzymes (e.g., acetylcholinesterase) using in vitro assays. Prioritize compounds with LCMS-confirmed purity (>95%) and validated retention times (e.g., 1.63 minutes under SMD-TFA05) .

Q. How can reaction intermediates of this compound be stabilized during multi-step syntheses?

Methodological Answer:

- Low-Temperature Quenching : For air- or moisture-sensitive intermediates (e.g., boronic esters), maintain reactions at 0°C and use anhydrous solvents .

- In Situ Monitoring : Employ TLC (e.g., silica gel with ethyl acetate/hexane) or inline HPLC to detect degradation products. Adjust reaction times dynamically—e.g., extend stirring from 30 minutes to 2 hours if intermediates are unstable .

- Protective Groups : Use tert-butoxycarbonyl (Boc) groups for amine functionalities in precursor molecules to prevent side reactions during trifluoromethylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.